
3-(1,4-Diazepan-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,4-Diazepan-1-yl)propanenitrile, also known as Diazepanone, is a chemical compound. It has the molecular formula C8H15N3 .
Molecular Structure Analysis
The molecular structure of 3-(1,4-Diazepan-1-yl)propanenitrile consists of a seven-membered diazepane ring attached to a propanenitrile group . The molecular weight of the compound is 153.22 g/mol .Scientific Research Applications
Biocatalysis
“3-(1,4-Diazepan-1-yl)propanenitrile” can be used in biocatalysis. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .
Cancer Therapy
This compound has potential applications in cancer therapy. Methods of using 3-amino-4-(4-(4 (dimethylcarbamoyl) phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide or deuterated analogues thereof for treating cancers have been disclosed . This compound could be used in pharmaceutical compositions for cancer treatment .
Synthesis of Boronic Acid Derivatives
“3-(1,4-Diazepan-1-yl)propanenitrile” can be used in the synthesis of boronic acid derivatives. For instance, it can be used to synthesize {6-[3-(1,4-Diazepan-1-yl)-1-propyn-1-yl]-2-fluoro-3-methylphenyl}boronic acid .
Synthesis of Natural Products
Chiral seven-membered nitrogen heterocycles, such as 1,4-diazepanes, have attracted great attention due to their wide application in the synthesis of natural products . “3-(1,4-Diazepan-1-yl)propanenitrile” can be used as a starting material for the synthesis of these compounds .
Synthesis of Pharmaceuticals
Chiral 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance . “3-(1,4-Diazepan-1-yl)propanenitrile” can be used in the synthesis of pharmaceuticals such as Suvorexant , a selective, dual-orexin receptor antagonist for the treatment of primary insomnia .
Development of CDK8/19 Inhibitors
CDK8 and CDK19, two closely related transcription-regulating kinases, have become a burgeoning novel cancer drug target . “3-(1,4-Diazepan-1-yl)propanenitrile” and its derivatives could potentially be used in the development of CDK8/19 inhibitors .
properties
IUPAC Name |
3-(1,4-diazepan-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c9-3-1-6-11-7-2-4-10-5-8-11/h10H,1-2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRGZHHAYZFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Diazepan-1-yl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

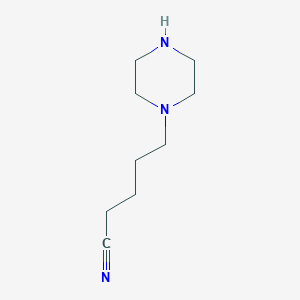
![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)
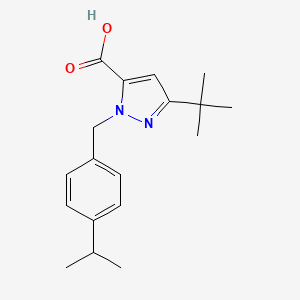
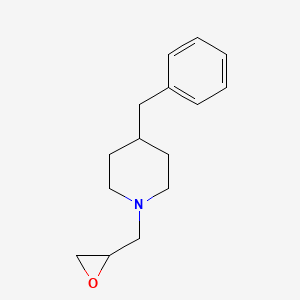
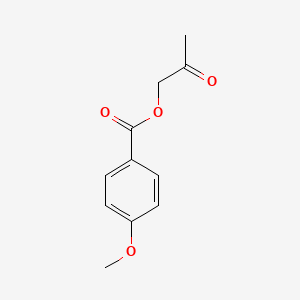
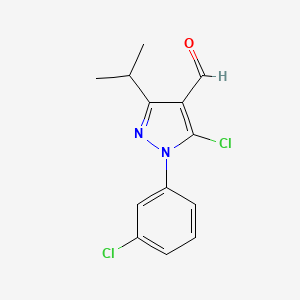
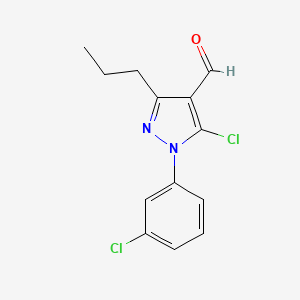

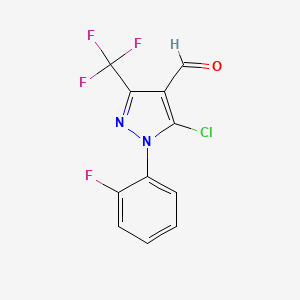
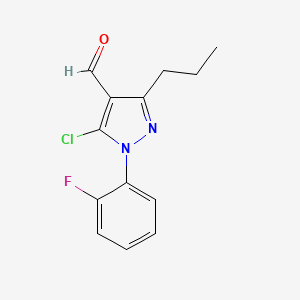
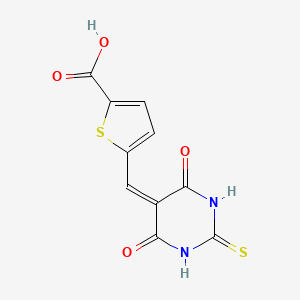
![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)
![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)